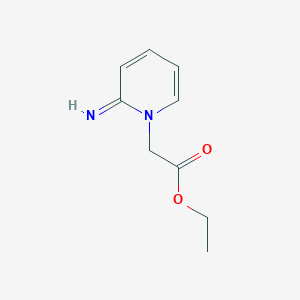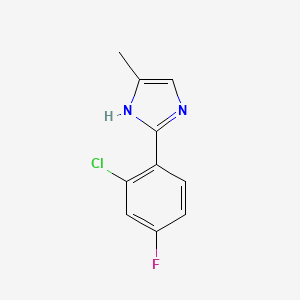
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a methyl group on the imidazole ring
Méthodes De Préparation
The synthesis of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine . The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro and fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols. This can lead to the formation of various substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Applications De Recherche Scientifique
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many biologically active compounds, including antifungal, antiviral, and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its boronic acid functional group.
2-chloro-4-fluorophenol: Similar in structure but contains a hydroxyl group instead of the imidazole ring.
4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of an imidazole ring and has been studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8ClFN2 |
|---|---|
Poids moléculaire |
210.63 g/mol |
Nom IUPAC |
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8ClFN2/c1-6-5-13-10(14-6)8-3-2-7(12)4-9(8)11/h2-5H,1H3,(H,13,14) |
Clé InChI |
LPXDCSYVLQUWJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
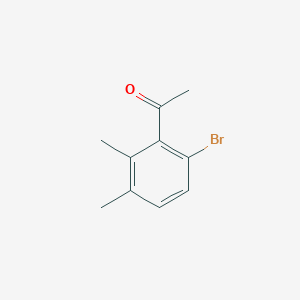
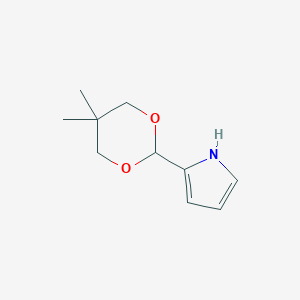
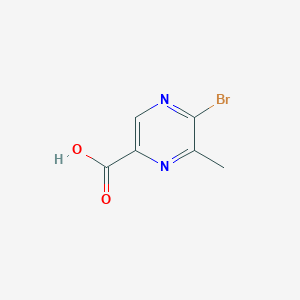
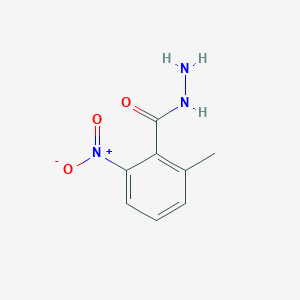

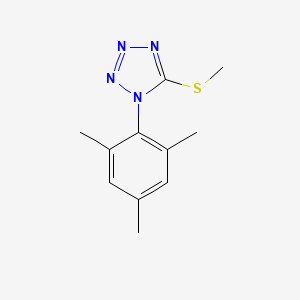
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)


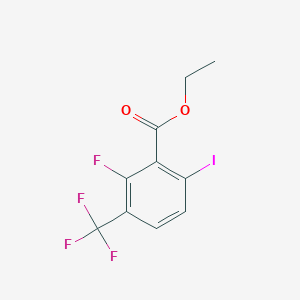
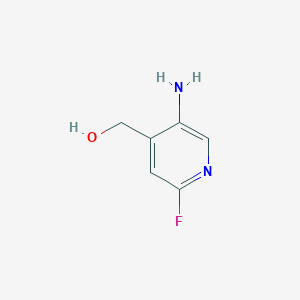
![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)
